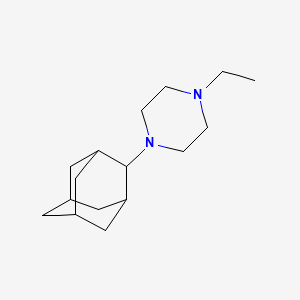![molecular formula C14H19NO B5802064 N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
N-[2-(1-methylcyclopropyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methylcyclopropyl)phenyl]butanamide, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators of metabotropic glutamate receptor subtype 2 (mGlu2 PAMs).
作用機序
N-[2-(1-methylcyclopropyl)phenyl]butanamide acts as a positive allosteric modulator of mGlu2, a type of glutamate receptor found in the brain. By binding to a specific site on the receptor, N-[2-(1-methylcyclopropyl)phenyl]butanamide enhances the activity of mGlu2, leading to increased release of neurotransmitters such as dopamine and serotonin. This, in turn, can improve cognitive function and alleviate symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects
N-[2-(1-methylcyclopropyl)phenyl]butanamide has been shown to increase glutamate release in the prefrontal cortex, a brain region involved in cognitive function and emotion regulation. It also enhances dopamine and serotonin release in the nucleus accumbens, a brain region involved in reward processing and motivation. These effects are thought to underlie the therapeutic potential of N-[2-(1-methylcyclopropyl)phenyl]butanamide in neuropsychiatric disorders.
実験室実験の利点と制限
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]butanamide in lab experiments is its high selectivity for mGlu2, which minimizes off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of N-[2-(1-methylcyclopropyl)phenyl]butanamide and the type of assay used. Additionally, the pharmacokinetics of N-[2-(1-methylcyclopropyl)phenyl]butanamide, such as its half-life and bioavailability, may affect its suitability for certain experiments.
将来の方向性
There are several potential future directions for research on N-[2-(1-methylcyclopropyl)phenyl]butanamide. One area of interest is the development of more potent and selective mGlu2 PAMs that can be used in clinical settings. Another direction is the investigation of the long-term effects of N-[2-(1-methylcyclopropyl)phenyl]butanamide on brain function and behavior. Finally, the potential use of N-[2-(1-methylcyclopropyl)phenyl]butanamide in combination with other drugs for the treatment of neuropsychiatric disorders is an area that warrants further exploration.
Conclusion
In conclusion, N-[2-(1-methylcyclopropyl)phenyl]butanamide is a novel compound with significant potential for the treatment of neuropsychiatric disorders. Its mechanism of action as a positive allosteric modulator of mGlu2, along with its biochemical and physiological effects, make it a promising therapeutic target. While there are limitations to its use in lab experiments, further research on N-[2-(1-methylcyclopropyl)phenyl]butanamide could lead to the development of new treatments for a range of neuropsychiatric disorders.
合成法
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]butanamide involves a multi-step process that starts with the reaction of 1-methylcyclopropylmagnesium bromide with 2-bromoacetophenone to form 2-(1-methylcyclopropyl)phenylacetone. This intermediate is then reacted with butyryl chloride in the presence of aluminum chloride to form N-[2-(1-methylcyclopropyl)phenyl]butanamide. The final product is purified by column chromatography and recrystallization.
科学的研究の応用
N-[2-(1-methylcyclopropyl)phenyl]butanamide has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. It has been found to improve cognitive function, reduce anxiety-like behavior, and normalize glutamate levels in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(1-methylcyclopropyl)phenyl]butanamide in humans.
特性
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-13(16)15-12-8-5-4-7-11(12)14(2)9-10-14/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUGSVQDDRRBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7025449 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)

![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)



![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)
